2-(Toluene-4-sulfonyloxymethyl)-pyrrolidine-1-carboxylic acid benzyl ester 2-(Toluene-4-sulfonyloxymethyl)-pyrrolidine-1-carboxylic acid benzyl ester
Brand Name: Vulcanchem
CAS No.: 159748-96-6
VCID: VC8245010
InChI: InChI=1S/C20H23NO5S/c1-16-9-11-19(12-10-16)27(23,24)26-15-18-8-5-13-21(18)20(22)25-14-17-6-3-2-4-7-17/h2-4,6-7,9-12,18H,5,8,13-15H2,1H3
SMILES: CC1=CC=C(C=C1)S(=O)(=O)OCC2CCCN2C(=O)OCC3=CC=CC=C3
Molecular Formula: C20H23NO5S
Molecular Weight: 389.5 g/mol

2-(Toluene-4-sulfonyloxymethyl)-pyrrolidine-1-carboxylic acid benzyl ester

CAS No.: 159748-96-6

Cat. No.: VC8245010

Molecular Formula: C20H23NO5S

Molecular Weight: 389.5 g/mol

* For research use only. Not for human or veterinary use.

2-(Toluene-4-sulfonyloxymethyl)-pyrrolidine-1-carboxylic acid benzyl ester - 159748-96-6

Specification

CAS No. 159748-96-6
Molecular Formula C20H23NO5S
Molecular Weight 389.5 g/mol
IUPAC Name benzyl 2-[(4-methylphenyl)sulfonyloxymethyl]pyrrolidine-1-carboxylate
Standard InChI InChI=1S/C20H23NO5S/c1-16-9-11-19(12-10-16)27(23,24)26-15-18-8-5-13-21(18)20(22)25-14-17-6-3-2-4-7-17/h2-4,6-7,9-12,18H,5,8,13-15H2,1H3
Standard InChI Key NXLHXKQZPMJMPL-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)OCC2CCCN2C(=O)OCC3=CC=CC=C3
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)OCC2CCCN2C(=O)OCC3=CC=CC=C3

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a pyrrolidine core (a five-membered saturated ring with one nitrogen atom) substituted at two positions:

  • Position 1: A benzyl ester group (C6H5CH2OCO\text{C}_6\text{H}_5\text{CH}_2\text{OCO}) providing steric bulk and lipophilicity.

  • Position 2: A toluene-4-sulfonyloxymethyl group (CH2OSO2C6H4CH3\text{CH}_2\text{OSO}_2\text{C}_6\text{H}_4\text{CH}_3), which acts as a leaving group in nucleophilic substitution reactions .

The (S)-enantiomer (CAS 72500-24-4) is the most commonly reported form, with chiral centers influencing its reactivity and biological interactions .

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number72500-24-4
Molecular FormulaC20H23NO5S\text{C}_{20}\text{H}_{23}\text{NO}_5\text{S}
Molecular Weight389.47 g/mol
Density1.33 g/cm³ (predicted)
Boiling Point537.9°C (predicted)
SolubilityInsoluble in water; soluble in organic solvents (e.g., DCM, THF)

Synthesis and Industrial Production

Synthetic Routes

The compound is typically synthesized via a multi-step process:

  • Pyrrolidine Functionalization: Introduction of the tosyloxymethyl group at position 2 using toluene-4-sulfonyl chloride (TsCl\text{TsCl}) under basic conditions .

  • Esterification: Protection of the pyrrolidine nitrogen with a benzyloxycarbonyl (Cbz) group via reaction with benzyl chloroformate .

MaterialSupplierPurityUse Case
Toluene-4-sulfonyl chlorideLabnetwork Inc.>98%Tosylation agent
(S)-Pyrrolidine derivativesAmber MolTech LLC>95%Chiral backbone source

Industrial Scalability

Suppliers such as Labnetwork Inc. and Amber MolTech LLC offer the compound at scales from milligrams to kilograms, with pricing dependent on purity (e.g., $1.9–2.9 per gram) . Regulatory-compliant synthesis requires adherence to Good Manufacturing Practices (GMP), particularly for pesticide applications .

Applications in Organic Synthesis and Catalysis

Asymmetric Organocatalysis

The (S)-enantiomer has been employed in Michael addition reactions, where its chiral center directs stereoselectivity. For example, it catalyzes the addition of cyclohexanone to nitroolefins with enantiomeric excess (ee) >99% . This application leverages the tosyl group’s ability to stabilize transition states through hydrogen bonding .

Peptide Nucleic Acid (PNA) Analogues

Pyrrolidine derivatives, including structurally related compounds, are used in PNAs for RNA recognition. Modifications at the 2-position enhance binding affinity and selectivity, as demonstrated in studies optimizing inter-nucleobase distances .

RequirementDescription
Bait Station DesignResistant to destruction by children/pets
First Aid MeasuresImmediate flushing for eye/skin contact
Environmental PrecautionsAvoid contamination of water sources

Emerging Research and Future Directions

Medicinal Chemistry Applications

Recent studies highlight pyrrolidine derivatives as scaffolds for kinase inhibitors and antiviral agents. For instance, modifications at the 2-position improve metabolic stability in preclinical models .

Green Chemistry Initiatives

Efforts to replace toluene-4-sulfonyl chloride with biodegradable sulfonating agents are underway, aiming to reduce environmental impact without compromising yield .

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